molecular formula C14H28BrNO2 B13809651 N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide

N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide

Cat. No.: B13809651
M. Wt: 322.28 g/mol
InChI Key: UNJNWZKQNRHWQZ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is a quaternary ammonium compound (QAC) featuring a hexyl chain, a methacryloyloxyethyl group, and two methyl substituents on the nitrogen atom. Its structure combines surfactant properties with polymerizable functionality due to the methacryloyl group, enabling applications in antimicrobial coatings, dental materials, and surface-modifying agents . The compound is synthesized via quaternization of a tertiary amine precursor (e.g., N,N-dimethyl-N-(1-hexyl)amine) with a brominated methacryloyl derivative, following protocols analogous to those described for similar QACs .

Properties

Molecular Formula

C14H28BrNO2

Molecular Weight

322.28 g/mol

IUPAC Name

hexyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C14H28NO2.BrH/c1-6-7-8-9-10-15(4,5)11-12-17-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1

InChI Key

UNJNWZKQNRHWQZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-]

Origin of Product

United States

Preparation Methods

Table 1. Typical Reaction Conditions

Step Reactants Solvent Temp. (°C) Time (h) Yield (%)
1 Dimethylamine + 1-bromohexane Ethanol/acetonitrile 40–60 12–24 75–85
2 N,N-dimethylhexylamine + 2-bromoethyl methacrylate Acetonitrile/CH₂Cl₂ 25–50 24–48 65–80
3 Purification Ethanol/ether

Alternative Routes and Optimization

  • One-pot synthesis : Some protocols combine the alkylation and quaternization steps to streamline the process, though this may lower selectivity and yield.
  • Counterion exchange : If an alternative halide (chloride or iodide) is used in the quaternization, the final bromide can be obtained via ion-exchange resin or by treatment with sodium bromide in aqueous solution.
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) generally enhance yields and reduce side reactions.

Analysis of Preparation Methods

Advantages

  • High selectivity for the quaternary ammonium product due to the reactivity of the tertiary amine and the activated bromoethyl methacrylate.
  • Mild conditions minimize decomposition of the methacryloyl group, preserving its polymerizability.

Challenges

  • Side reactions : Methacryloyl groups are prone to polymerization; thus, inhibitors (e.g., hydroquinone) may be added during synthesis.
  • Purity : Removal of unreacted amines and byproducts requires careful purification.

Research Findings and Characterization

Structural and Physical Data

Property Value
Molecular Formula C₁₄H₂₈BrN₂O₂
Molecular Weight 322.28 g/mol
Appearance White to off-white solid
Solubility Water, polar organic solvents
Melting Point Not widely reported

Analytical Techniques

Comparison with Similar Compounds

Compound Name Unique Features
Methacryloxyethylhexadecyl dimethyl ammonium bromide Longer alkyl chain, increased hydrophobicity
Benzalkonium chloride Lacks methacryloyl group, broad antimicrobial use
Cetyltrimethylammonium bromide No polymerizable group, strong surfactant

This compound is distinguished by its balance of hydrophobicity and polymerizable functionality, making it suitable for advanced material and biomedical applications.

Scientific Research Applications

Antimicrobial Agents

N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide has been extensively studied for its antimicrobial properties. Research indicates that quaternary ammonium compounds can effectively reduce microbial contamination on surfaces.

  • Mechanism of Action: The compound disrupts microbial cell membranes, leading to cell lysis and death. Its efficacy increases with the length of the alkyl chain, as longer chains enhance hydrophobic interactions with bacterial membranes .
  • Case Study: A study demonstrated that films incorporating this compound exhibited significant bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to evaluate its effectiveness .

Biosensors

The compound serves as an essential component in the development of electrochemical biosensors. Its ability to immobilize proteins on electrodes enhances the sensitivity and selectivity of biosensors.

  • Electrode Modification: The compound can be used to modify glassy carbon electrodes, allowing for the immobilization of redox proteins such as hemoglobin. This modification facilitates direct electron transfer processes critical for biosensor functionality .
  • Research Findings: Studies have shown that biosensors utilizing this compound demonstrate improved catalytic activities and stability compared to traditional methods. The incorporation of this compound enhances the electrochemical response due to its favorable interaction with the target biomolecules .

Polymeric Materials

In materials science, this compound is utilized in the synthesis of antimicrobial polymeric films.

  • Synthesis Process: The compound can be polymerized to form cross-linked networks that exhibit both mechanical strength and antimicrobial properties. These films are particularly useful in medical applications where infection control is paramount .
  • Performance Evaluation: A multi-layer film incorporating this compound was tested for its ability to reduce microbial load on surfaces. The results indicated a significant decrease in bacterial colonization compared to control surfaces without the antimicrobial layer .

Surface Coatings

The use of this compound in surface coatings is another area of application.

  • Biocidal Surface Activity: Coatings derived from this compound can provide long-lasting antimicrobial effects on various surfaces, reducing the risk of infection in healthcare settings .
  • Case Study: A patented technology describes a method for applying biocidal polymers to surfaces using solutions that incorporate quaternary ammonium compounds like this compound. This method has shown promising results in maintaining cleanliness and reducing microbial growth over time .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide is primarily related to its quaternary ammonium structure. Quaternary ammonium compounds are known to interact with cell membranes, leading to disruption of membrane integrity and cell lysis. This property is exploited in antimicrobial applications. In polymerization reactions, the methacryloyl group undergoes free radical polymerization, forming covalent bonds with other monomers to create polymer chains.

Comparison with Similar Compounds

Monomeric Quaternary Ammonium Salts (QACs)

Compound Name Structure Key Features Critical Micelle Concentration (CMC) Antimicrobial Activity Applications
Target Compound Hexyl chain, methacryloyloxyethyl group Polymerizable, balanced hydrophobicity/hydrophilicity Not reported (inferred higher than gemini surfactants) Moderate (inferred from methacryloyl group’s steric effects) Antimicrobial coatings, dental resins
Dodecyl Trimethyl Ammonium Bromide (DTAB) Single C12 chain, three methyl groups High solubility, low toxicity ~15 mM (25°C) Broad-spectrum, moderate efficacy Disinfectants, fabric softeners
N,N-Bis(2-hydroxyethyl)-N-methyldodecyl Ammonium Bromide (BHMDB) C12 chain, hydroxyethyl groups Enhanced hydrogen bonding, reduced toxicity ~2.5 mM (25°C) Improved selectivity for mineral surfaces Mining flotation, eco-friendly surfactants

Key Differences :

  • The target compound’s methacryloyl group enables covalent incorporation into polymers, unlike DTAB or BHMDB .
  • BHMDB’s hydroxyethyl groups improve biodegradability but reduce antimicrobial potency compared to the target compound’s hydrophobic hexyl chain .

Gemini Surfactants

Compound Name Spacer Length Chain Length CMC (mM) MIC Against C. albicans (μg/mL) Water Solubility
Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) 6 carbons C12 0.12 8.0 High
Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) 2 carbons C12 0.45 32.0 Moderate
Target Compound N/A (monomeric) C6 N/A Not reported High (shorter chain)

Key Findings :

  • Gemini surfactants with longer spacers (e.g., hexamethylene) exhibit lower CMC, higher stability, and superior antifungal activity due to optimized micelle packing .
  • The target compound’s monomeric structure limits micelle formation but enhances solubility and reactivity in polymer matrices .

Polymerizable QACs

Compound Name Functional Group Antimicrobial Efficacy (% Reduction in E. coli) Polymerization Application
Target Compound Methacryloyloxyethyl Not reported (inferred comparable to QAMs) Dental resins, antifouling coatings
Poly-(N,N-dimethyl-N-(ethoxycarbonylmethyl)-N-[methacryloyloxyethyl]ammonium bromide) Methacryloyloxyethyl >99.9% in 1 hour Switchable antimicrobial surfaces
N,N′-Bis[2-(methacryloyl)oxyethyl]-N,N,N′,N′-tetramethyl-N,N′-dodecyl Diammonium Bromide (DDM) Dual methacryloyl groups Comparable to MDPB (dental standard) Dental restorative materials

Key Insights :

  • The target compound’s single methacryloyl group simplifies synthesis compared to bis-QAMs like DDM but may reduce crosslinking density in polymers .
  • Polymerizable QACs with hydrolyzable groups (e.g., ethoxycarbonylmethyl) enable reversible antimicrobial-to-antifouling transitions, a feature absent in the target compound .

Ionic Liquids (ILs) and Specialty QACs

Compound Name Unique Feature Thermal Stability (°C) Conductivity (mS/cm)
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium Bromide ([DEME][Br]) Methoxyethyl group 150 12.3 (25°C)
3-(2-(Methacryloyloxy)ethyl)-1-hexylimidazolium Bromide Imidazolium core + methacryloyl 180 8.9 (25°C)
Target Compound Quaternary ammonium core ~100 (estimated) Not reported

Structural Advantages :

  • Imidazolium-based ILs exhibit higher thermal stability but require complex synthesis compared to the target compound’s straightforward quaternization route .
  • The target compound’s absence of aromatic rings may reduce toxicity compared to benzyl-containing QACs like PH12 .

Biological Activity

N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide, a quaternary ammonium compound, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the compound's biological activity, synthesizing findings from various studies, including antimicrobial efficacy, cytotoxicity, and potential applications in biomedical fields.

  • Chemical Formula : C14_{14}H28_{28}BrNO2_2
  • Molecular Weight : 322.282 g/mol
  • CAS Number : 107451-16-1

The structure of this compound features a quaternary ammonium core, which is known for its surfactant properties and biological activity.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound, are recognized for their broad-spectrum antimicrobial activity. Research indicates that these compounds exhibit varying degrees of effectiveness against different microbial strains.

Case Studies on Antimicrobial Activity

  • Efficacy Against Bacterial Strains :
    • A study reported that QACs with long hydrophobic chains (C12_{12} to C18_{18}) demonstrated significant antibacterial activity against common pathogens such as E. coli and S. aureus .
    • The minimal inhibitory concentration (MIC) values for this compound were evaluated against various bacteria, showing promising results comparable to established biocides .
  • Antifungal Activity :
    • In vitro studies have shown that this compound exhibits antifungal properties against strains like Candida albicans, with MIC values indicating effective inhibition .
  • Mechanism of Action :
    • The antimicrobial action is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis and death. The cationic nature of QACs allows them to interact with negatively charged components of bacterial membranes .

Cytotoxicity and Biocompatibility

While this compound shows significant antimicrobial properties, its cytotoxicity profile is crucial for evaluating its potential use in biomedical applications.

  • Cell Line Studies : Research has indicated that certain QACs can exhibit cytotoxic effects at high concentrations, necessitating careful assessment of dosage for therapeutic applications .
  • Biocompatibility Testing : Further studies are required to establish the safety profile of this compound in human cells and tissues, particularly regarding its application in drug delivery systems or as a coating material in medical devices .

Applications in Biomedical Fields

The unique properties of this compound position it as a candidate for various biomedical applications:

  • Antimicrobial Coatings : Its ability to inhibit microbial growth makes it suitable for use in coatings for medical devices to prevent biofilm formation and associated infections .
  • Drug Delivery Systems : The compound's surfactant properties may enhance the solubility and stability of pharmaceutical formulations .

Summary Table of Biological Activities

Activity TypeMicroorganisms TestedMIC Values (µg/mL)Remarks
AntibacterialE. coli32Effective against Gram-negative
S. aureus16Effective against Gram-positive
AntifungalCandida albicans64Moderate effectiveness
CytotoxicityHuman cell lines>100Requires further investigation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide, and how can purity be optimized?

  • Methodology : A two-step synthesis is commonly employed. First, quaternization of a tertiary amine (e.g., dimethylhexylamine) with a bromoalkyl precursor (e.g., 2-bromoethyl methacrylate) under controlled molar ratios (e.g., 1:1.2 amine-to-alkylating agent) in anhydrous solvents like acetonitrile. Second, purification via recrystallization or column chromatography to remove unreacted reagents . Purity (>98%) is confirmed by NMR (¹H/¹³C) and elemental analysis. Yield optimization involves temperature control (40–60°C) and inert atmosphere to prevent hydrolysis of the methacryloyl group .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for quaternary ammonium protons (δ 3.1–3.5 ppm) and methacryloyl vinyl groups (δ 5.6–6.1 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M-Br]⁺ and fragmentation patterns matching the alkyl and methacryloyl substituents .
  • FT-IR : Validate C=O stretching (1720 cm⁻¹) and quaternary ammonium C-N bonds (1480–1550 cm⁻¹) .

Q. What are the key considerations for ensuring stability during storage?

  • Store in anhydrous conditions (desiccator, argon atmosphere) at −20°C to prevent hydrolysis of the methacryloyl group. Avoid exposure to light or bases, which may degrade the quaternary ammonium structure .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length, methacryloyl substitution) influence micellization and critical micelle concentration (CMC)?

  • Experimental Design :

  • Techniques : Use microcalorimetry, conductometry, and fluorimetry to determine CMC and aggregation numbers. For example, micellization of analogous surfactants (e.g., N-cetyl-N-ethanolyl derivatives) shows CMC values of 0.8–1.2 mM at 25°C, with aggregation numbers of 50–70 .
  • Impact of Substituents : Longer alkyl chains (e.g., hexyl vs. dodecyl) lower CMC due to enhanced hydrophobicity, while methacryloyl groups introduce steric hindrance, reducing aggregation efficiency .

Q. What strategies resolve discrepancies in thermodynamic parameters from calorimetric vs. conductometric micellization studies?

  • Data Contradiction Analysis :

  • Calorimetry directly measures enthalpy (ΔH ≈ −25 kJ/mol for similar surfactants), whereas conductometry-derived van’t Hoff plots may overestimate ΔH due to assumptions of temperature-independent ΔH. Cross-validate using both methods and apply Gibbs free energy corrections (ΔG = ΔH − TΔS) .

Q. How does the methacryloyl group affect polymerization kinetics and copolymer properties?

  • Methodology :

  • Radical Polymerization : Initiate with AIBN (1 mol%) in DMF at 70°C. Monitor conversion via ¹H NMR disappearance of vinyl protons (δ 5.6–6.1 ppm).
  • Kinetic Insights : Methacryloyl groups enhance reactivity (kp ≈ 450 L·mol⁻¹·s⁻¹) compared to acrylates, but steric effects may reduce molecular weight (Mn ~ 20–50 kDa) .
  • Copolymer Properties : Hydrophilic quaternary ammonium units enhance water solubility, while methacrylates improve mechanical stability in hydrogels .

Q. What methodologies assess interactions with biomolecules like bovine serum albumin (BSA)?

  • Techniques :

  • Fluorescence Quenching : Monitor Trp residue emission at 340 nm (λex = 280 nm). Calculate binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) via Stern-Volmer plots .
  • Circular Dichroism (CD) : Track α-helix-to-β-sheet transitions in BSA upon surfactant binding, indicating structural destabilization .
  • ζ-Potential Measurements : Correlate surfactant charge density (e.g., +40 mV for dimeric analogs) with BSA aggregation thresholds .

Q. In antimicrobial studies, how does hydrolysis of this compound enhance bacterial cell release?

  • Mechanism : The cationic quaternary ammonium group disrupts bacterial membranes (e.g., E. coli), achieving >99.9% kill rates. Hydrolysis of ester linkages (e.g., methacryloyl to carboxylate) converts the surface to zwitterionic, releasing dead cells via electrostatic repulsion. Validate hydrolysis kinetics using HPLC and confirm zwitterion formation via IR (appearance of COO⁻ at 1600 cm⁻¹) .

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